![molecular formula C20H19N3O2 B2891573 1-Benzyl-3-(3-phenylmethoxypyridin-2-yl)urea CAS No. 1023802-05-2](/img/structure/B2891573.png)
1-Benzyl-3-(3-phenylmethoxypyridin-2-yl)urea
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Overview
Description
1-Benzyl-3-(3-phenylmethoxypyridin-2-yl)urea, also known as BPU, is a synthetic compound that has been extensively studied for its potential applications in the field of cancer research. BPU belongs to the family of pyridinyl urea derivatives, which are known to exhibit potent anti-cancer activity.
Scientific Research Applications
1. Inhibitors of Rho-Associated Protein Kinases (ROCK)
Pyridylthiazole-based ureas, similar in structure to 1-Benzyl-3-(3-phenylmethoxypyridin-2-yl)urea, have been identified as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2). These compounds, particularly those with substitutions at the meta and para positions of the phenyl ring, demonstrate significant inhibitory effects on ROCK in human lung cancer cells, impacting phosphorylation levels of ROCK substrates (Pireddu et al., 2012).
2. Interaction with Hydrogen Bond Counterparts
N-(pyridin-2-yl),N'-substituted ureas have shown interesting interactions with hydrogen bond counterparts like 2-amino-1,8-naphthyridines and benzoates. These interactions are significantly influenced by substituent effects and are crucial for complex formation, as observed in both NMR spectroscopy and quantum chemical calculations (Ośmiałowski et al., 2013).
3. Palladium-Catalyzed Coupling with Ureas
In a palladium-catalyzed process, 2-, 3-, and 4-bromopyridines, among other arenes, have been successfully coupled with ureas to form products with potential pharmaceutical applications. This process, involving treatment with LDA, leads to stereospecific and regiospecific transfer of the pyridyl group, creating a quaternary stereogenic center (Clayden & Hennecke, 2008).
4. Antiacetylcholinesterase Activity
1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, similar to 1-Benzyl-3-(3-phenylmethoxypyridin-2-yl)urea, have been synthesized and evaluated for their antiacetylcholinesterase activities. These compounds are designed to interact efficiently with enzyme hydrophobic binding sites, indicating potential use in treating diseases like Alzheimer's (Vidaluc et al., 1995).
5. Anticancer Activity of Urea Derivatives
Urea derivatives have shown promising results in the pharmaceutical industry, particularly in cancer treatment. For instance, N-(phenylcarbamoyl)benzamide has demonstrated higher cytotoxic effects on HeLa cell lines, indicating potential as an anticancer drug candidate (Purwanto et al., 2020).
6. DNA Interaction Studies
Urea derivatives like 1,3-bis(2-hydroxy-benzylidene)-urea have been studied for their interactions with calf thymus DNA. These interactions, primarily intercalative, suggest potential applications in understanding DNA-interactive agents and in drug development (Ajloo et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It is known that benzylic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, which may influence its interaction with its targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Benzyl-3-(3-phenylmethoxypyridin-2-yl)urea . These factors can include pH, temperature, and the presence of other molecules in the environment.
properties
IUPAC Name |
1-benzyl-3-(3-phenylmethoxypyridin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-20(22-14-16-8-3-1-4-9-16)23-19-18(12-7-13-21-19)25-15-17-10-5-2-6-11-17/h1-13H,14-15H2,(H2,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNHHMGZQQFBFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=C(C=CC=N2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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